Pentanedioic acid monoprop-2-ynyl ester
Description
Pentanedioic acid monoprop-2-ynyl ester (systematic name: pentanedioic acid mono(prop-2-ynyl) ester) is an ester derivative of pentanedioic acid (glutaric acid) with a propargyl (prop-2-ynyl) group attached to one carboxylic acid moiety. Esters of pentanedioic acid are widely studied for their roles in medicinal chemistry, materials science, and environmental chemistry due to their tunable reactivity and functional diversity .
Properties
IUPAC Name |
5-oxo-5-prop-2-ynoxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-2-6-12-8(11)5-3-4-7(9)10/h1H,3-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOMEWNTKMQRTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pentanedioic acid monoprop-2-ynyl ester typically involves the esterification of pentanedioic acid with prop-2-yn-1-ol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction on a larger scale .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the prop-2-ynyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or ethers.
Scientific Research Applications
Pentanedioic acid monoprop-2-ynyl ester has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Mechanism of Action
The mechanism of action of pentanedioic acid monoprop-2-ynyl ester involves its interaction with various molecular targets, depending on the context of its use. For example, in enzyme inhibition studies, the ester group can interact with the active site of enzymes, leading to the formation of enzyme-ester complexes that inhibit enzyme activity. The prop-2-ynyl group can also participate in covalent bonding with nucleophilic residues in proteins, affecting their function .
Comparison with Similar Compounds
Key Insights :
- Substituent effects : Bulky aryl groups (e.g., 2,4-di-t-butylphenyl) improve binding affinity via hydrophobic interactions, while smaller groups (e.g., methyl in dimethyl esters) reduce steric hindrance but may lower target specificity .
Physical and Chemical Properties
Table 2: Physical Properties of Pentanedioic Acid Esters
Key Insights :
- Volatility : Smaller esters (e.g., dimethyl) are more volatile and odor-active, whereas bulkier substituents (e.g., propargyl or aryl groups) reduce volatility .
- Functional roles: Free carboxylic acid in monoesters allows for hydrogen bonding or salt formation, enhancing solubility in aqueous systems compared to diesters .
Toxicological Considerations
However, substituent-specific effects (e.g., propargyl vs. methyl groups) require further study.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
